6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a fluorine-substituted phenyl ring at position 6 and a 3-nitrobenzyl group at position 2 of the pyridazinone core. The dihydropyridazinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYFWHKSJHCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Friedel-Crafts Acylation and Cyclization
Synthesis of γ-Keto Acid Intermediate
The foundational step involves Friedel-Crafts acylation of 4-fluorobenzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃). This reaction yields 4-(4-fluorophenyl)-4-oxobutyric acid, a γ-keto acid critical for pyridazinone formation.
Reaction Conditions
- Catalyst : Anhydrous AlCl₃ (1.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (initial), then room temperature
- Yield : 58–65%
Hydrazine Cyclization
The γ-keto acid is treated with 3-nitrobenzylhydrazine in ethanol under reflux to form the dihydropyridazinone core. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration and cyclization.
Optimization Insights
Multicomponent Ultrasound-Assisted Synthesis
A one-pot method leverages ultrasound irradiation to accelerate the reaction between 4-fluorophenylacetic acid, 3-nitrobenzaldehyde, and hydrazine hydrate. This approach minimizes side reactions and improves yield.
Procedure
- Reactants :
- 4-Fluorophenylacetic acid (1 equiv)
- 3-Nitrobenzaldehyde (1.1 equiv)
- Hydrazine hydrate (1.5 equiv)
- Conditions :
Advantages
- Reduced reaction time (1 hour vs. 12 hours conventional).
- Enhanced regioselectivity due to ultrasonic cavitation.
Domino Hydrohydrazination-Condensation
This method employs ZnCl₂ as a catalyst to facilitate tandem hydrohydrazination and cyclization. 4-Fluorophenylacetylene reacts with 3-nitrobenzylhydrazine in tetrahydrofuran (THF), forming the dihydropyridazinone ring in a single step.
Key Parameters
Mechanistic Pathway
- Hydrohydrazination of the alkyne to form a hydrazone intermediate.
- Intramolecular cyclization via nucleophilic attack on the carbonyl carbon.
Functionalization and Derivatization
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + Cyclization | 70–78 | 12–24 h | Moderate | High |
| Ultrasound-Assisted | 82–88 | 1 h | Low | Moderate |
| Domino Reaction | 65–72 | 6–8 h | High | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can be contextualized against related dihydropyridazinone derivatives. Below is a comparative analysis based on substituent effects, synthesis strategies, and inferred biological implications.
Structural and Functional Comparison
Biological Activity
The compound 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.30 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Dihydropyridazinones have been shown to inhibit enzymes involved in critical metabolic pathways, such as phosphodiesterases (PDEs) and succinate dehydrogenase (SDH), which are essential for cellular respiration and energy production .
- Antimicrobial Properties : Initial studies suggest that compounds within this class exhibit antimicrobial activity against various pathogens, making them candidates for antifungal and antibacterial therapies .
Antifungal Activity
A notable study investigated the antifungal properties of related compounds, revealing that modifications in the structure significantly affect their efficacy against phytopathogenic fungi. Compounds similar to this compound demonstrated strong inhibitory effects against species like Rhizoctonia solani and Phytophthora infestans .
Case Studies
- Antifungal Efficacy : A series of experiments evaluated the antifungal activity of derivatives of dihydropyridazinones. The results indicated that compounds with similar structural features exhibited significant antifungal activity, particularly in vitro against R. solani. The effective concentration (EC) values were recorded, showing promising results for further development into therapeutic agents .
- Cytotoxicity Studies : Cytotoxicity assays were conducted on various cancer cell lines to assess the antiproliferative effects of related compounds. Compounds displayed IC values indicating potent anticancer activity, suggesting that the introduction of specific substituents can enhance biological efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
